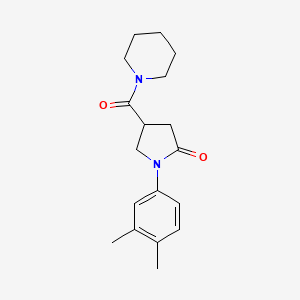![molecular formula C16H14ClFN2O2 B5431749 N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5431749.png)
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide, also known as ACY-1215 or Rocilinostat, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
HDAC6 is a member of the histone deacetylase family, which plays a critical role in the regulation of gene expression and protein function. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide selectively inhibits HDAC6, leading to the accumulation of acetylated proteins, which can affect various cellular processes, including protein degradation, cytoskeleton organization, and autophagy. The inhibition of HDAC6 by this compound has been shown to have anticancer, neuroprotective, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis. In neurodegenerative diseases, this compound has been shown to enhance autophagy, reduce oxidative stress, and improve cognitive function. In autoimmune diseases, this compound has been shown to reduce inflammation and prevent tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide is its selectivity for HDAC6, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and low toxicity. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide. One direction is to investigate the potential combination therapy of this compound with other anticancer agents, such as proteasome inhibitors and immunomodulatory drugs. Another direction is to explore the potential therapeutic benefits of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, the development of more potent and selective HDAC6 inhibitors may improve the therapeutic efficacy of this compound.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction of 4-chloro-2-fluoroaniline with ethyl 4-(acetylamino)benzoate in the presence of potassium carbonate and 18-crown-6 to yield this compound. The compound is then purified by column chromatography and recrystallization to obtain a white solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10(21)19-13-4-6-14(7-5-13)20-16(22)8-11-2-3-12(17)9-15(11)18/h2-7,9H,8H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXSOOXJHDEWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5431671.png)

![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5431685.png)
![methyl 3-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5431694.png)

![7-(4-fluorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5431713.png)
![octahydro-2H-pyrido[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5431721.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5431732.png)
![2-(5-ethyl-2-furyl)-1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazole](/img/structure/B5431738.png)
![3-[(2-chlorobenzoyl)amino]phenyl acetate](/img/structure/B5431744.png)
![5-methyl-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5431755.png)
![methyl 4-{5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5431760.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-[3-(3-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431764.png)
![N-[1-(4-methylphenyl)propyl]-2-thiophenecarboxamide](/img/structure/B5431776.png)